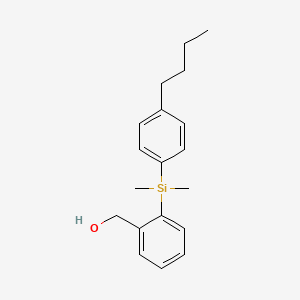
(2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol is an organic compound with the molecular formula C19H26OSi and a molecular weight of 298.49 g/mol . This compound is characterized by the presence of a butyl-substituted phenyl group, a dimethylsilyl group, and a phenylmethanol moiety. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol typically involves the reaction of 4-butylphenylmagnesium bromide with dimethylchlorosilane, followed by the addition of phenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The final step involves the reduction of the resulting intermediate with a suitable reducing agent, such as lithium aluminum hydride, to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl and dimethylsilyl groups can participate in hydrophobic interactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2-((4-Methylphenyl)dimethylsilyl)phenyl)methanol
- (2-((4-Ethylphenyl)dimethylsilyl)phenyl)methanol
- (2-((4-Propylphenyl)dimethylsilyl)phenyl)methanol
Uniqueness
(2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol is unique due to the presence of the butyl group, which imparts distinct hydrophobic properties and influences the compound’s reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are desired.
Propiedades
Fórmula molecular |
C19H26OSi |
|---|---|
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
[2-[(4-butylphenyl)-dimethylsilyl]phenyl]methanol |
InChI |
InChI=1S/C19H26OSi/c1-4-5-8-16-11-13-18(14-12-16)21(2,3)19-10-7-6-9-17(19)15-20/h6-7,9-14,20H,4-5,8,15H2,1-3H3 |
Clave InChI |
NFZVAVNRWVOSLL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)[Si](C)(C)C2=CC=CC=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


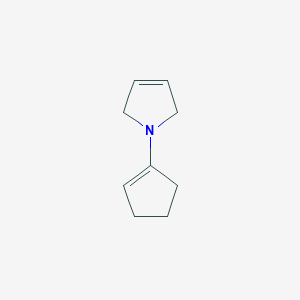
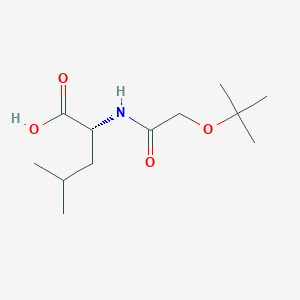
![tert-Butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl]carbamate](/img/structure/B12854151.png)
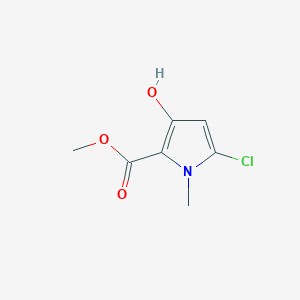
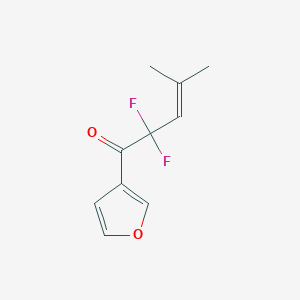
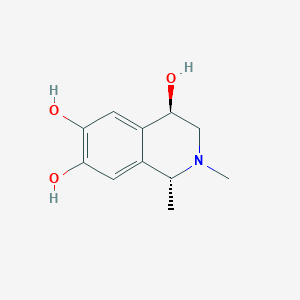


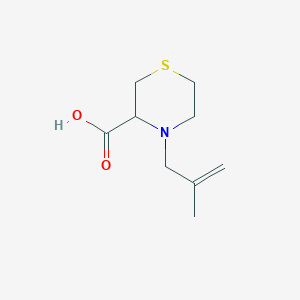
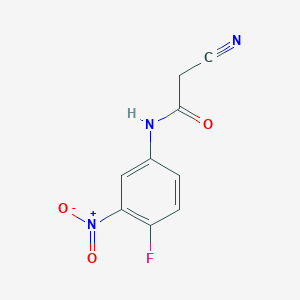
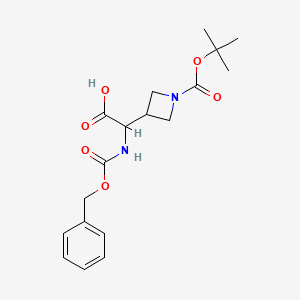
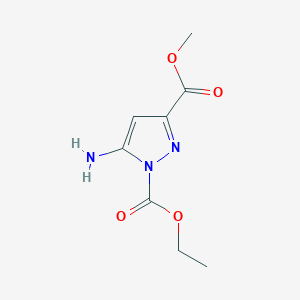
![tetralithium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]butanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12854216.png)

